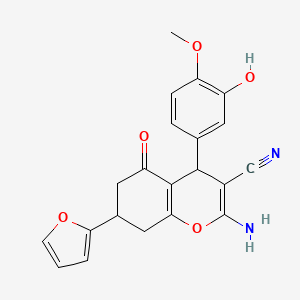
3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce the pyridine ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully dehalogenated derivatives.
Scientific Research Applications
3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism of action of 3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares a similar pyridine core with fewer halogen substitutions.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a phenyl group, leading to different chemical properties.
2-Chloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative with distinct substitution patterns.
Uniqueness
3,4,6-Trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of halogen atoms and the trifluoromethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H6Cl3F3N2 |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
3,4,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C12H6Cl3F3N2/c13-8-7(12(16,17)18)10(15)20-11(9(8)14)19-6-4-2-1-3-5-6/h1-5H,(H,19,20) |
InChI Key |
JLGONRWVZGMPPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=N2)Cl)C(F)(F)F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-hydroxy-2,2-bis(2-methoxyphenyl)acetyl]-N-(2-methoxyphenyl)benzohydrazide](/img/structure/B11512785.png)

![6-(3,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11512794.png)
![3-(Furan-2-yl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B11512797.png)
![1-[(N-acetylglycyl)(4-methoxyphenyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B11512799.png)

![N-[2-(Adamantan-1-yloxy)ethyl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetamide](/img/structure/B11512814.png)
![Ethyl 3-acetyl-4-(quinolin-2-yl)pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B11512816.png)

![2,6-dibenzylhexahydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-4,8-dione](/img/structure/B11512821.png)
![ethyl 4-[({[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11512830.png)
![(4-Benzo[1,3]dioxol-5-ylmethylpiperazin-1-yl)(m-tolyl)methanone](/img/structure/B11512837.png)
![4-(5-{4-[(2-Bromophenoxy)methyl]phenyl}-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11512851.png)

